Product packaging for Urea, (2,3-dihydroxypropyl)-(Cat. No.:CAS No. 885024-83-9)

Urea, (2,3-dihydroxypropyl)-

Cat. No.: B12616269
CAS No.: 885024-83-9
M. Wt: 134.13 g/mol
InChI Key: IWJFGRNIFIABLP-UHFFFAOYSA-N
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Description

Urea, (2,3-dihydroxypropyl)- is a chemical compound of significant research interest, particularly in the field of material science and pharmaceutical formulation. It belongs to the class of hydroxyalkyl ureas, which are recognized for their ability to enhance the solubility of active pharmaceutical ingredients in aqueous systems . The presence of both urea and multiple hydroxyl groups in its structure allows it to engage in extensive hydrogen bonding, making it a valuable agent for creating stable compositions and modifying the properties of polymers . Researchers are exploring its application as a versatile functional monomer for synthesizing hydrogels and other advanced polymers, capitalizing on its polymerizable and modifiable hydroxyl groups . In dermatological research, related urea compounds are known to promote desquamation (the shedding of outer skin layers) by modulating protease activity in the skin, suggesting potential applications for this compound in studying skin biology and exfoliation mechanisms . This product is intended for research and further chemical characterization purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2O3 B12616269 Urea, (2,3-dihydroxypropyl)- CAS No. 885024-83-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

885024-83-9

Molecular Formula

C4H10N2O3

Molecular Weight

134.13 g/mol

IUPAC Name

2,3-dihydroxypropylurea

InChI

InChI=1S/C4H10N2O3/c5-4(9)6-1-3(8)2-7/h3,7-8H,1-2H2,(H3,5,6,9)

InChI Key

IWJFGRNIFIABLP-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)O)NC(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for Urea, 2,3 Dihydroxypropyl and Structural Analogues

Foundational Approaches to Urea (B33335) Functionalization

The construction of the urea scaffold is a fundamental aspect of synthesizing the target compound and its structural relatives. Two primary strategies, isocyanate-amine coupling and carbonylation reactions, are widely employed for this purpose.

Isocyanate-Amine Coupling Strategies

The reaction between an isocyanate and an amine is a robust and widely utilized method for forming the urea linkage. This approach is valued for its efficiency and the commercial availability of a diverse range of starting materials. The general reaction involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of an isocyanate. asianpubs.orgbeilstein-journals.org

A significant advantage of this method is the ability to create unsymmetrical ureas by reacting different amines with an isocyanate intermediate. nih.gov The reaction typically proceeds under mild conditions and does not require a catalyst, making it a versatile tool in organic synthesis. For instance, various aryl urea derivatives have been synthesized from aryl amines and aryl isocyanates, highlighting the broad applicability of this method. asianpubs.org

One innovative approach involves a one-pot, two-step process where alkyl halides are converted to their corresponding azides, which then undergo a Staudinger–aza-Wittig reaction in the presence of carbon dioxide to form an isocyanate. This intermediate is then trapped by an amine to yield the desired urea derivative. This method avoids the handling of toxic phosgene and has been optimized using microwave irradiation to achieve high yields efficiently. beilstein-journals.org

Reactant 1Reactant 2ProductKey Features
Isocyanate (R-NCO)Amine (R'-NH2)Urea (R-NH-CO-NH-R')High efficiency, mild conditions, versatile for symmetrical and unsymmetrical ureas.
Alkyl HalideAmineN,N'-disubstituted ureaOne-pot, two-step process avoiding phosgene, microwave-assisted. beilstein-journals.org
Aryl AmineAryl IsocyanateDiaryl UreaSynthesis of analogues of biologically active compounds. asianpubs.org

Carbonylation Reactions for Urea Scaffold Construction

Carbonylation reactions offer an alternative and powerful strategy for constructing the urea backbone, often utilizing carbon monoxide (CO) or its surrogates as the carbonyl source. These methods are particularly valuable for avoiding the use of hazardous isocyanates.

Palladium-catalyzed oxidative carbonylation of amines is a prominent example of this approach. In this process, primary amines react with carbon monoxide in the presence of a palladium catalyst and an oxidant to form symmetrical ureas. acs.org The methodology can be extended to synthesize unsymmetrical ureas by using a mixture of a primary and a secondary amine. acs.org The reaction conditions, such as temperature, pressure, and the presence of co-catalysts, can be optimized to achieve high catalytic efficiencies. acs.org

Recent advancements have focused on developing more environmentally friendly carbonyl sources. Carbon dioxide (CO2), being abundant and non-toxic, is an attractive alternative to carbon monoxide. organic-chemistry.org Metal-free methods have been developed to synthesize urea derivatives from CO2 at atmospheric pressure and room temperature. organic-chemistry.org Additionally, reagents like S,S-dimethyl dithiocarbonate have been employed as phosgene substitutes for the carbonylation of aliphatic amines in water, offering a greener reaction medium. organic-chemistry.org

Amine(s)Carbonyl SourceCatalyst/ReagentProductKey Features
Primary AminesCarbon MonoxidePalladium(II) IodideSymmetrical UreasHigh catalytic efficiency. acs.org
Primary and Secondary AminesCarbon MonoxidePalladium(II) IodideUnsymmetrical UreasVersatile for diverse urea structures. acs.org
Aliphatic AminesS,S-dimethyl dithiocarbonateNone (in water)N-alkylureas, N,N'-dialkylureasPhosgene-free, environmentally friendly solvent. organic-chemistry.org
ArylaminesCarbon DioxideDBU/Sulfonium reagentsAryl Isocyanates (intermediate)Metal-free, utilizes CO2. organic-chemistry.org

Strategies for Incorporating the 2,3-Dihydroxypropyl Moiety

The introduction of the 2,3-dihydroxypropyl group is a critical step in the synthesis of the target compound. This can be achieved through the derivatization of readily available precursors like glycerol and glycidol, or by utilizing pre-functionalized building blocks.

Derivatization from Glycerol and Glycidol Precursors

Glycerol, a byproduct of biodiesel production, and its derivative glycidol are valuable and renewable starting materials for synthesizing the 2,3-dihydroxypropyl moiety. The reaction of glycerol with urea, known as urea glycerolysis, can lead to the formation of glycerol carbonate, a key intermediate. nih.govresearchgate.net Under specific catalytic conditions, this reaction can be directed towards the formation of 2,3-dihydroxypropyl carbamate, a precursor to the desired urea. researchgate.net

A common strategy involves the synthesis of 3-amino-1,2-propanediol (B146019) from these precursors. For example, glycidol can be reacted with ammonia (B1221849) to yield 3-amino-1,2-propanediol. researchgate.net Similarly, glycerol can be converted to 3-chloro-1,2-propanediol, which is then aminated to produce the same amino alcohol. researchgate.net This 3-amino-1,2-propanediol serves as the key amine component that can then be reacted with an isocyanate or undergo a carbonylation reaction to form "Urea, (2,3-dihydroxypropyl)-".

PrecursorKey IntermediateSubsequent ReactionTarget Moiety
GlycerolGlycerol Carbonate / 2,3-dihydroxypropyl carbamateFurther reaction with ammonia/amines2,3-dihydroxypropyl
Glycidol3-amino-1,2-propanediolReaction with isocyanate or carbonylation2,3-dihydroxypropyl
Glycerol3-chloro-1,2-propanediol -> 3-amino-1,2-propanediolReaction with isocyanate or carbonylation2,3-dihydroxypropyl

Synthesis of Hydroxyalkyl Ureas and Related Structures

The synthesis of hydroxyalkyl ureas often involves the direct reaction of an amino alcohol with urea or an isocyanate. For instance, N,N'-bis(2-hydroxypropyl)urea has been synthesized by the condensation of urea with 2-amino-1-propanol. researchgate.net This type of reaction, often requiring elevated temperatures, provides a direct route to symmetrically substituted hydroxyalkyl ureas. researchgate.net

The reaction of isocyanates with amino alcohols provides a more controlled method for producing both symmetrical and unsymmetrical hydroxyalkyl ureas. The higher reactivity of the amine group compared to the hydroxyl group allows for selective formation of the urea linkage. This approach has been utilized in the synthesis of various bis-urea derivatives. rsc.org

Multi-step Convergent and Divergent Synthesis for Complex Dihydroxypropyl Urea Derivatives

For the creation of more complex molecules containing the (2,3-dihydroxypropyl)urea moiety, multi-step synthetic strategies are employed. These can be categorized as either convergent or divergent.

A convergent synthesis involves the independent synthesis of different fragments of the final molecule, which are then combined in the later stages. For example, a complex dihydroxypropyl urea derivative could be assembled by first synthesizing a functionalized 2,3-dihydroxypropylamine and a separate functionalized isocyanate or amine partner. These two fragments would then be coupled in a final step to yield the target molecule. This approach is often more efficient for the synthesis of complex structures as it allows for the parallel construction of different parts of the molecule. nih.gov

A divergent synthesis , on the other hand, starts from a common core structure that is progressively diversified. In the context of dihydroxypropyl urea derivatives, one could start with N-(2,3-dihydroxypropyl)urea and then selectively functionalize the remaining N-H proton or the hydroxyl groups to create a library of related compounds. This strategy is particularly useful for generating a range of analogues for structure-activity relationship studies. For instance, a core dihydroxypropyl urea molecule could be reacted with a variety of electrophiles to introduce different substituents, leading to a diverse set of final products.

An example of a multi-step synthesis that could be adapted for a convergent or divergent approach is the synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)-hydroxy-acetamido]-2,4,6-triiodoisophthalamide. researchgate.net This complex molecule is built up through a series of sequential reactions, demonstrating how a core structure can be elaborated in a step-wise fashion.

Synthesis StrategyDescriptionApplication to Dihydroxypropyl Ureas
Convergent Independent synthesis of molecular fragments followed by their assembly.Synthesis of a complex derivative by coupling a pre-synthesized functionalized 2,3-dihydroxypropylamine with another elaborate molecular fragment. nih.gov
Divergent A common intermediate is elaborated into a library of structurally related compounds.Starting with N-(2,3-dihydroxypropyl)urea and introducing various functional groups to generate a series of analogues.

Catalytic Systems and Reaction Environment Optimization

The synthesis of Urea, (2,3-dihydroxypropyl)- and its analogues benefits from advancements in catalytic systems and the optimization of reaction conditions to improve efficiency, selectivity, and environmental footprint. Research into both heterogeneous and homogeneous catalysis, alongside the development of greener synthesis protocols, has provided a range of methodologies applicable to the formation of N-substituted ureas.

Heterogeneous and Homogeneous Catalysis in Urea Synthesis

While direct catalytic studies on Urea, (2,3-dihydroxypropyl)- are not extensively documented, the broader field of N-substituted urea synthesis offers valuable insights. Both heterogeneous and homogeneous catalysts have been effectively employed.

Homogeneous Catalysis:

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity. For the synthesis of substituted ureas, transition metal complexes have been explored. For instance, ruthenium-based catalysts have been utilized in the dehydrogenative coupling of methanol and amines to produce symmetrical ureas, with hydrogen gas as the only byproduct. Mechanistic studies suggest a pathway involving the formation of a formamide intermediate, followed by dehydrogenation to an isocyanate, which then reacts with another amine molecule. While this method is demonstrated for simpler amines, it presents a potential route for the synthesis of hydroxyalkyl ureas from corresponding amino alcohols.

Another approach involves the use of tungsten carbonyl catalysts for the oxidative carbonylation of primary amines to 1,3-disubstituted ureas. nih.gov These reactions can be performed under relatively mild conditions and demonstrate the utility of metal carbonyls in facilitating urea formation.

Heterogeneous Catalysis:

Heterogeneous catalysts offer advantages in terms of easy separation and reusability. For the synthesis of substituted ureas, various solid catalysts have been investigated. For example, the direct synthesis of ureas from amines and carbon dioxide can be catalyzed by functional ionic liquids, which can act as both the catalyst and the reaction medium. This approach avoids the use of toxic reagents like phosgene.

The following table summarizes representative catalytic systems for the synthesis of substituted ureas, which could be adapted for Urea, (2,3-dihydroxypropyl)-.

Catalyst TypeCatalyst ExampleReactantsProduct TypeKey Features
HomogeneousPincer Supported Iron CatalystMethanol, Primary AminesSymmetrical UreasDehydrogenative coupling with H2 as the sole byproduct.
HomogeneousTungsten Carbonyl (W(CO)6)Primary Amines, CO, I2 (oxidant)1,3-Disubstituted UreasOxidative carbonylation under mild conditions. nih.gov
HeterogeneousBasic Ionic Liquid ([Bmim]OH)Amines, CO2Disubstituted UreasSolvent-free conditions, catalyst is reusable.

Solvent-Free and Environmentally Conscious Synthesis Protocols

The development of environmentally benign synthetic methods is a key focus in modern chemistry. For the synthesis of Urea, (2,3-dihydroxypropyl)- and its analogues, several green protocols have been developed for N-substituted ureas in general.

One of the simplest and most environmentally friendly methods involves the reaction of amines with potassium isocyanate in water, eliminating the need for organic solvents. This catalyst-free approach proceeds at room temperature and often yields products in high purity, which can be isolated by simple filtration. This method has been shown to be scalable and applicable to a wide range of amines.

Solvent-free synthesis of substituted ureas has also been achieved using a basic ionic liquid as a catalyst for the reaction of amines with carbon dioxide. This method is advantageous as it avoids the use of any solvent and dehydrating agents, and the catalyst can be easily recovered and reused.

The synthesis of N,N'-bis(2-hydroxypropyl)urea, a close analogue of the target compound, has been reported via the condensation of urea with 1-amino-2-propanol. nih.gov The reaction is carried out at elevated temperatures, with the continuous removal of ammonia. This direct approach, while requiring heat, avoids the use of catalysts and solvents.

The table below details some environmentally conscious protocols for the synthesis of substituted ureas.

ProtocolReactantsSolvent/ConditionsProduct TypeKey Environmental Benefit(s)
Catalyst-free synthesis in waterAmines, Potassium IsocyanateWater, Room TemperatureN-substituted ureasAvoids organic solvents and catalysts; mild conditions.
Ionic liquid-catalyzed synthesisAmines, CO2Solvent-free, [Bmim]OH catalystDisubstituted ureasAvoids solvents and toxic reagents; catalyst is reusable.
Thermal condensationUrea, Amino AlcoholsNeat, 135-140°CN,N'-bis(hydroxyalkyl)ureasSolvent-free, direct condensation. nih.gov

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Forms

The (2,3-dihydroxypropyl) group contains a stereocenter, meaning Urea, (2,3-dihydroxypropyl)- can exist as a pair of enantiomers. The preparation of enantiomerically pure forms is crucial for applications where stereochemistry is important. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective Synthesis:

Stereoselective synthesis aims to produce a single enantiomer directly. A common strategy is to use a chiral starting material. For the synthesis of enantiomerically pure Urea, (2,3-dihydroxypropyl)-, one could start with an enantiomerically pure 1-amino-2,3-propanediol. These chiral amino alcohols can be derived from natural sources or prepared through asymmetric synthesis. The reaction of the chiral amino alcohol with a suitable carbonyl source, such as potassium isocyanate or by using a phosgene equivalent like N,N'-carbonyldiimidazole, would yield the desired enantiomer of the urea.

While specific examples for the stereoselective synthesis of Urea, (2,3-dihydroxypropyl)- are scarce, the synthesis of chiral ureas as organocatalysts is a well-established field and provides analogous strategies.

Chiral Resolution:

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For a neutral and polar molecule like Urea, (2,3-dihydroxypropyl)-, traditional resolution via diastereomeric salt formation is not applicable. Therefore, chromatographic and enzymatic methods are more suitable.

Chromatographic Resolution:

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For polar, neutral compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose derivatives) are often effective, and the separation can be performed in normal-phase, reversed-phase, or polar organic modes. Supercritical fluid chromatography (SFC) with a chiral stationary phase is another excellent option for the separation of polar compounds, often providing faster separations and using less organic solvent than HPLC. chromatographyonline.com

Enzymatic Resolution:

Enzymatic resolution takes advantage of the high stereoselectivity of enzymes. For a molecule with hydroxyl groups like Urea, (2,3-dihydroxypropyl)-, lipases are commonly used enzymes. In a process called kinetic resolution, a lipase can selectively acylate one enantiomer of the diol moiety, leaving the other enantiomer unreacted. The acylated and unacylated ureas can then be separated by conventional chromatography. This method has been successfully applied to the resolution of various hydroxyalkyl compounds. nih.gov

The following table provides an overview of potential chiral resolution techniques for Urea, (2,3-dihydroxypropyl)-.

Resolution TechniquePrincipleChiral Selector/AgentSuitable forKey Considerations
Chiral HPLCDifferential interaction with a chiral stationary phasePolysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®)Analytical and preparative separation of polar, neutral enantiomersMobile phase optimization is crucial for good resolution.
Chiral SFCDifferential partitioning between a supercritical fluid mobile phase and a CSPSimilar to HPLC (e.g., polysaccharide-based)Fast and green separation of enantiomersRequires specialized equipment; modifier selection is important. chromatographyonline.com
Enzymatic Kinetic ResolutionStereoselective enzymatic transformation of one enantiomerLipases (e.g., from Candida antarctica, Pseudomonas cepacia)Racemic mixtures of compounds with hydroxyl groupsThe unreacted enantiomer is recovered; requires optimization of enzyme, solvent, and acyl donor. nih.gov

Advanced Characterization and Elucidation of Molecular Structure

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to determining the molecular architecture of a compound. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR identifies the chemical environment of hydrogen atoms. For N-(2,3-dihydroxypropyl)urea, one would expect to observe distinct signals for the protons on the dihydroxypropyl chain (CH₂, CH, CH₂) and the urea (B33335) moiety (NH, NH₂). The chemical shift, integration, and multiplicity (splitting pattern) of these signals would confirm the connectivity of the propyl chain and its attachment to the urea nitrogen. However, specific, complete ¹H NMR spectral data for this compound is not available in the reviewed search results.

¹³C NMR: Carbon-13 NMR spectroscopy probes the carbon skeleton of a molecule. A ¹³C NMR spectrum for N-(2,3-dihydroxypropyl)urea would be expected to show four unique carbon signals: one for the carbonyl group (C=O) of the urea and three for the carbons of the 2,3-dihydroxypropyl group (-CH₂-N, -CH-OH, and -CH₂-OH). The chemical shifts of these signals are indicative of their electronic environment. Detailed experimental ¹³C NMR data for this specific compound could not be located in the search results.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between nuclei. A COSY spectrum would show correlations between adjacent protons on the dihydroxypropyl chain, confirming their sequence. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals. Specific 2D-NMR experimental data for N-(2,3-dihydroxypropyl)urea is not publicly available in the conducted searches.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds. A typical IR spectrum for N-(2,3-dihydroxypropyl)urea would be expected to display characteristic absorption bands for:

O-H stretching: A broad band, typically around 3300-3500 cm⁻¹, indicating the hydroxyl (-OH) groups.

N-H stretching: Sharp to medium bands in the same region (3100-3500 cm⁻¹), corresponding to the amine (N-H) groups of the urea.

C=O stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ for the carbonyl group of the urea.

C-N stretching: Bands in the 1400-1000 cm⁻¹ region.

C-O stretching: Bands typically found in the 1260-1000 cm⁻¹ region.

While the expected regions for these functional groups are well-established, specific experimental IR spectra with precise wavenumber assignments for N-(2,3-dihydroxypropyl)urea were not found in the search results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation, offers clues about its structure. For N-(2,3-dihydroxypropyl)urea (molecular formula C₄H₁₀N₂O₃, molecular weight 134.13 g/mol ), high-resolution mass spectrometry would confirm the elemental composition. Tandem MS (MS/MS) would involve fragmenting the parent ion and analyzing the resulting daughter ions to deduce the structure. Common fragmentation patterns would likely involve cleavage of the C-N bond or loss of water from the dihydroxypropyl chain. However, specific experimental mass spectra, including parent ion m/z values and fragmentation patterns for N-(2,3-dihydroxypropyl)urea, are not detailed in the available search results.

Chromatographic and Separation Science for Purity and Isomer Analysis

Chromatographic techniques are essential for separating components of a mixture, thereby assessing the purity of a compound and resolving any potential isomers.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a non-volatile compound like N-(2,3-dihydroxypropyl)urea. A specific HPLC method would involve selecting an appropriate stationary phase (column) and mobile phase to achieve a sharp, symmetrical peak for the compound at a characteristic retention time. Purity is assessed by the relative area of the main peak.

When coupled with mass spectrometry (LC-MS/MS), this technique becomes a highly sensitive and selective tool for both quantification and structural confirmation, especially in complex matrices. The mass spectrometer can confirm that the peak eluting at a specific retention time corresponds to the mass of the target compound. Despite the common use of these techniques, specific HPLC or LC-MS/MS methods, including column types, mobile phases, and retention times for the analysis of N-(2,3-dihydroxypropyl)urea, were not identified in the performed searches.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for purity assessment and separation. It offers a rapid and cost-effective method for analyzing samples. An HPTLC method for N-(2,3-dihydroxypropyl)urea would involve spotting the sample on a high-performance plate, developing it with a suitable solvent system, and visualizing the spot(s) to determine the Rf value and identify any impurities. No specific HPTLC methods or results for N-(2,3-dihydroxypropyl)urea were found in the available literature.

X-ray Diffraction for Solid-State Structural Determination (where applicable for derivatives)

Urea itself crystallizes in a tetragonal system, characterized by a planar molecule. The crystal packing is dominated by a network of intermolecular N-H···O hydrogen bonds, where each urea molecule acts as a donor and an acceptor. This extensive hydrogen bonding network is a defining feature of the solid-state structure of urea and its derivatives.

For substituted ureas, the nature of the substituent significantly impacts the crystal packing. In the case of (2,3-dihydroxypropyl)urea, the presence of the hydroxyl groups on the propyl chain would introduce additional sites for hydrogen bonding. It is highly probable that these hydroxyl groups would participate in an extended hydrogen-bonding network, potentially involving other (2,3-dihydroxypropyl)urea molecules or solvent molecules if crystallized from a protic solvent.

The flexibility of the 2,3-dihydroxypropyl group could also lead to polymorphism, where different crystalline forms with distinct packing arrangements and hydrogen-bonding motifs could exist. The specific polymorph obtained would depend on crystallization conditions such as solvent, temperature, and rate of cooling.

Table 1: Hypothetical Crystallographic Data for a Derivative of (2,3-dihydroxypropyl)urea

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.3
Volume (ų)978.4
Z4
Density (calculated) (g/cm³)1.45
Hydrogen BondsN-H···O, O-H···O

Note: The data in this table is hypothetical and serves as an illustrative example of what might be expected for a crystalline derivative of (2,3-dihydroxypropyl)urea. Actual experimental data would be required for definitive structural assignment.

Conformational Analysis of the Urea and Dihydroxypropyl Moieties

Urea Moiety:

The C-N bonds of the urea group possess a significant degree of double bond character due to resonance, which restricts rotation around these bonds. As a result, the atoms of the urea group (O, C, and two N atoms) tend to be coplanar. For N,N'-disubstituted ureas, several planar conformations are possible, commonly referred to as trans-trans, trans-cis, and cis-cis, with respect to the orientation of the substituents relative to the carbonyl group. For acyclic ureas, the trans-trans conformation is generally the most stable due to minimized steric hindrance. It is therefore highly likely that the urea moiety in (2,3-dihydroxypropyl)urea adopts a predominantly trans conformation regarding the orientation of the dihydroxypropyl group relative to the N-H bond on the other nitrogen.

Dihydroxypropyl Moiety:

The 2,3-dihydroxypropyl group has several rotatable bonds (C-C and C-O), leading to a multitude of possible conformations. The conformational preference will be governed by a balance of steric effects and the potential for intramolecular hydrogen bonding between the two hydroxyl groups, and between the hydroxyl groups and the urea moiety.

Computational modeling, such as molecular mechanics or density functional theory (DFT) calculations, would be instrumental in predicting the low-energy conformations of the entire molecule. These calculations can provide insights into the dihedral angles that define the orientation of the dihydroxypropyl chain relative to the urea group and the preferred arrangement of the hydroxyl groups.

Table 2: Predicted Low-Energy Dihedral Angles for (2,3-dihydroxypropyl)urea based on Computational Modeling

Dihedral AnglePredicted Value (°)
H-N-C-N~180 (trans)
N-C-C-C~60 (gauche) or ~180 (anti)
C-C-C-O~60 (gauche) or ~180 (anti)
C-C-O-HDependent on H-bonding

Note: The values in this table are illustrative and based on general principles of conformational analysis for similar molecules. Specific computational studies would be necessary to determine the precise low-energy conformations of (2,3-dihydroxypropyl)urea.

Based on a comprehensive search of available scientific literature, there is currently a notable lack of specific computational chemistry and theoretical modeling studies focused solely on the compound "Urea, (2,3-dihydroxypropyl)-". Research in this area tends to concentrate on the interactions within mixtures of glycerol and urea, their application as deep eutectic solvents, or the reaction pathways to form other compounds like glycerol carbonate, rather than on the quantum chemical, conformational, or interaction properties of the isolated "Urea, (2,3-dihydroxypropyl)-" molecule itself.

Consequently, detailed, published data required to populate the specific sections and subsections of the requested article—such as Density Functional Theory (DFT) calculations for HOMO/LUMO descriptors, ab initio geometric properties, dedicated molecular dynamics simulations for its conformational landscape, specific adsorption mechanism studies, or structure-property relationship modeling for this exact compound—could not be located.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and adherence to the strict outline provided.

Applications in Advanced Materials Science and Engineering

Polymeric Materials and Resins

The bifunctional nature of Urea (B33335), (2,3-dihydroxypropyl)- allows it to be a key ingredient in the creation of novel polymeric architectures, from cross-linked networks to specialized films.

Role as Monomers or Cross-linking Agents in Polymerization

Urea, (2,3-dihydroxypropyl)- and its related hydroxyalkyl urea analogs serve as effective cross-linking agents for polymers containing functional groups such as carboxyl, anhydride, or amine. google.comgoogleapis.com The two hydroxyl groups on the propyl chain can react with these functional groups on polymer backbones, forming stable ester or amide linkages and creating a robust, cross-linked network. This process is particularly valuable as a formaldehyde-free alternative, addressing the need for safer and more environmentally benign curing methods in polymer chemistry. googleapis.com

These hydroxyalkyl urea crosslinkers are versatile and can be used in various polymerization systems, including aqueous solutions, polymer melts, and emulsions. google.comgoogleapis.com The urea group itself contributes to the final properties of the material by providing sites for hydrogen bonding, which can enhance thermal stability and mechanical strength. This dual functionality—covalent cross-linking via the hydroxyl groups and physical cross-linking through hydrogen bonds—makes these molecules highly effective.

Table 1: Examples of (Hydroxyalkyl)urea Derivatives Used as Cross-linking Agents
Compound NameKey Structural FeaturesPrimary Application
N,N-bis(2-hydroxyethyl)ureaTwo hydroxyl groups, symmetrical ureaCross-linking poly(acrylic acid) google.com
N,N'-bis(2-hydroxyethyl)ureaTwo hydroxyl groups, symmetrical urea boropharm.comoakwoodchemical.comlgcstandards.comFormaldehyde-free cross-linking googleapis.com
Tetrakis(2-hydroxyethyl)ureaFour hydroxyl groupsHigh-density cross-linking googleapis.com
N,N'-bis(3-hydroxypropyl)ureaTwo hydroxyl groups, longer alkyl chainCross-linking agent googleapis.com

Development of Poly(hydroxyethers) and Related Derivatives

While the direct polymerization of Urea, (2,3-dihydroxypropyl)- as a primary monomer to form poly(hydroxyethers) is not extensively documented, its structure is theoretically suitable for such applications. The diol functionality of the 2,3-dihydroxypropyl group can participate in polycondensation reactions. For instance, new families of polymers like poly(urea ester)s have been synthesized through the polycondensation of di(hydroxyalkyl)ureas with dimethyl esters. nsf.gov This approach introduces urea groups into the polyester backbone, which can increase the melting temperature and enhance performance through hydrogen bonding. nsf.gov

Furthermore, the 2,3-dihydroxypropyl group has been successfully grafted onto other polymers to create new derivatives. A notable example is O-(2,3-dihydroxypropyl) cellulose (B213188) (DHPC), synthesized by the etherification of cellulose. researchgate.net This modification imparts new properties to the cellulose, such as improved processability and the ability to form ductile materials. researchgate.net

Fabrication of Flexible Films and Membranes

The inclusion of urea and its derivatives in polymer structures has been shown to be beneficial for the fabrication of flexible films and membranes. The urea group's capacity for strong hydrogen bonding helps to create physically cross-linked networks that impart ductility and mechanical resilience to the material.

Research on O-(2,3-dihydroxypropyl) cellulose (DHPC) has demonstrated its capability to be processed into thin, transparent, and highly ductile films. researchgate.net Similarly, composite films incorporating chitosan (B1678972) and carboxymethyl cellulose prepared in a NaOH/urea system exhibit enhanced mechanical properties, including high tensile strength and elongation at break, making them suitable for flexible packaging applications. mdpi.com These properties are attributed to the formation of a dense, hydrogen-bonded network facilitated by the urea in the solvent system. mdpi.com Films derived from 2,3-dialdehyde cellulose have also shown high flexibility and excellent oxygen barrier properties. nih.govnih.gov The inherent properties of the (2,3-dihydroxypropyl) group, with its additional hydroxyls for hydrogen bonding, contribute significantly to the flexibility and coherence of such films.

Table 2: Mechanical Properties of Urea-Associated Polymeric Films
Film MaterialTensile Strength (MPa)Elongation at Break (%)Key Feature
CS/CMC Composite Film (Optimal)46.0868.00Prepared in NaOH/urea system mdpi.com
Cellulose Film (from wood pulp)919.0Regenerated from CO2/DBU/DMSO system mdpi.com
2,3-Dialdehyde Cellulose Film81–122Not specifiedHigh flexibility and oxygen barrier nih.gov

Surface Chemistry and Coatings

The chemical structure of Urea, (2,3-dihydroxypropyl)- is also advantageous for applications in surface modification and the development of functional coatings.

Investigation as Corrosion Inhibitors on Metal Surfaces

Urea and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including mild steel and aluminum. mdpi.comresearchgate.net The inhibition mechanism relies on the adsorption of the molecule onto the metal surface, forming a protective film that prevents or reduces the corrosion reactions. mdpi.com This adsorption occurs through the heteroatoms in the urea molecule—specifically, the nitrogen and oxygen atoms, which have lone pairs of electrons to share with the metal. mdpi.comidc-online.com

The presence of the (2,3-dihydroxypropyl) group is anticipated to enhance this inhibitive action. The additional oxygen atoms in the two hydroxyl groups provide more sites for adsorption, potentially leading to a more stable and denser protective layer on the metal surface. Studies on simple urea have shown that it acts as a cathodic inhibitor, and its efficiency can be significantly high, reaching over 99% under certain conditions. researchgate.net The addition of functional groups, such as hydroxyls, is a common strategy to improve the performance of organic corrosion inhibitors.

Table 3: Corrosion Inhibition Efficiency of Urea on Mild Steel
Inhibitor Concentration (g/L)Inhibition Efficiency (IE %)Coverage Ratio
0.198.190.981
0.298.790.987
1.599.460.994

Data derived from potentiodynamic measurements on mild steel in industrial water. researchgate.net

Functionality in Controlled-Release Formulations (non-agricultural fertilizer)

While widely studied for agricultural fertilizers, the principles of using urea in controlled-release formulations are applicable to other fields. The core concept involves encapsulating or embedding the active substance within a polymer matrix to regulate its release over time. nih.gov The release is typically governed by the diffusion of the substance through the coating material. encyclopedia.pub

Urea, (2,3-dihydroxypropyl)- can be incorporated into such systems in two ways. It can be part of the polymer matrix itself, or it can be the active molecule to be released. When part of a polymer backbone, such as in poly(ester urea)s, its degradation can lead to the release of other entrapped agents. duke.edu As a molecule to be released, its high water solubility and the presence of hydrophilic hydroxyl groups would influence its diffusion rate from a hydrophobic polymer coating. This allows for the design of formulations where the release kinetics can be tailored by adjusting the properties of the encapsulating polymer, a technique used in applications ranging from specialty chemicals to pharmaceuticals. nih.gov

Smart Materials and Soft Matter Applications (e.g., Organogelators)

Urea, (2,3-dihydroxypropyl)-, by virtue of its molecular structure, is a candidate for the formation of smart materials, particularly in the realm of soft matter as a low-molecular-weight organogelator (LMWG). Organogels are semi-solid systems where an organic liquid is immobilized by a three-dimensional network of self-assembled gelator fibers. colab.ws The gelation capability of urea-based compounds stems from their ability to form strong, directional hydrogen bonds, leading to the creation of fibrous networks that entrap solvent molecules. nih.govresearchgate.net

The (2,3-dihydroxypropyl) group in the molecule introduces additional hydroxyl (-OH) groups, which, along with the urea moiety's N-H and C=O groups, can act as multiple hydrogen bond donor and acceptor sites. This enhanced capacity for hydrogen bonding is crucial for the self-assembly process that underpins gel formation. The assembly of these molecules into self-assembled fibrillar networks (SAFINs) is a key characteristic of urea-based organogelators. nih.gov The properties of the resulting gels, such as their thermal stability and mechanical strength, are directly influenced by the molecular packing and the intermolecular connectivity within these networks. nih.gov

Research on similar urea-based LMWGs has demonstrated that subtle changes in molecular structure, such as the position of substituents, can significantly impact their gelation properties. nih.gov For Urea, (2,3-dihydroxypropyl)-, the flexible dihydroxypropyl chain could allow for various conformations, influencing the packing and stability of the fibrous network. The study of its gelation behavior in different organic solvents would be essential to characterize its potential as a versatile organogelator. These materials are considered "smart" because their gel-sol transition can be responsive to external stimuli like temperature, pH, or chemical analytes, making them suitable for applications in sensing, drug delivery, and environmental remediation. researchgate.net

Below is a table summarizing the characteristics of urea-based organogelators relevant to the potential application of Urea, (2,3-dihydroxypropyl)-.

FeatureDescriptionRelevance to Urea, (2,3-dihydroxypropyl)-
Driving Force for Gelation Self-assembly driven primarily by intermolecular hydrogen bonding between urea groups (N-H···O=C). nih.govThe urea group provides the primary hydrogen bonding sites.
Key Structural Moiety The urea functional group is essential for forming the 1D fibrous network. colab.wsThe presence of the urea core is the foundational element for its potential as a gelator.
Influence of Substituents The nature of the substituent groups affects solubility, packing, and the overall stability and properties of the gel. nih.govnih.govThe (2,3-dihydroxypropyl) group offers additional hydroxyl groups for hydrogen bonding, potentially enhancing network formation and stability.
Resulting Structure Formation of self-assembled fibrillar networks (SAFINs) that entangle to immobilize the solvent. nih.govExpected to form similar fibrous networks, leading to the gelation of organic liquids.
Stimuli-Responsiveness Gels can exhibit reversible gel-sol transitions in response to stimuli like heat or chemical agents. researchgate.netThe multiple hydrogen bonding sites could be sensitive to changes in temperature and the presence of certain chemical species, imparting smart material properties.

Electrochemical Applications (Drawing from Dihydroxypropyl Ionic Liquids)

The functional groups present in Urea, (2,3-dihydroxypropyl)- make it a precursor or a structural motif for the synthesis of novel ionic liquids (ILs) with potential electrochemical applications. Ionic liquids are salts with low melting points (below 100 °C) that exhibit unique properties such as low volatility, high thermal stability, and high ionic conductivity. mdpi.comdaneshyari.com These characteristics make them highly suitable for use in various electrochemical systems. The presence of the dihydroxypropyl group, in particular, can be leveraged in designing task-specific ionic liquids.

Electrolyte Components in Energy Storage Devices

Ionic liquids are promising candidates for electrolytes in energy storage devices like batteries and supercapacitors due to their wide electrochemical stability windows and non-flammability, which enhances safety. mdpi.com An ionic liquid based on a dihydroxypropyl group, such as 1-(2,3-dihydroxypropyl)-3-methylimidazolium hydroxide, has been noted in the context of electrolytes. mdpi.com

The key advantages of using such ILs as electrolyte components include:

Wide Electrochemical Window: Many ionic liquids can operate at voltages as high as 6.0 V, which is significantly larger than traditional non-aqueous electrolytes. This allows for the use of higher voltage electrode materials, potentially increasing the energy density of storage devices.

Thermal Stability: Their negligible vapor pressure and high thermal stability make them safer alternatives to volatile and flammable organic solvents commonly used in lithium-ion batteries. mdpi.commdpi.com

Tunable Properties: The chemical structure of the cation and anion in an ionic liquid can be modified to tune its physicochemical properties, such as viscosity, conductivity, and solubility, for specific applications. mdpi.comnih.gov The hydroxyl groups on the dihydroxypropyl substituent could be functionalized to further tailor these properties.

The table below compares the general properties of ionic liquid electrolytes to conventional organic electrolytes.

PropertyIonic Liquid ElectrolytesConventional Organic Electrolytes
Volatility Very low / Negligible daneshyari.comHigh
Flammability Generally non-flammable mdpi.comFlammable
Electrochemical Window Wide (can be > 5 V) Narrower (typically < 4.5 V)
Ionic Conductivity Moderate to high daneshyari.comHigh
Thermal Stability High mdpi.comLow
Cost Generally highLow

While advantageous, the higher viscosity of some ionic liquids can hinder ion transport and limit the power density of devices. researchgate.net Research often focuses on creating mixtures of ionic liquids or adding co-solvents to optimize the balance between safety, stability, and performance. nih.gov

Electrocatalysis and Surface Modified Electrodes

Ionic liquids play a significant role in electrocatalysis, where they can act as the reaction medium, as binders for catalysts, or as surface modifiers for electrodes. daneshyari.comsciengine.com The performance of an electrocatalyst is heavily influenced by the properties of the interface between the catalyst and the electrolyte. sciengine.com Ionic liquids can create unique microenvironments at this interface that can substantially improve the performance of electrocatalysts. daneshyari.com

In the context of electrocatalysis, dihydroxypropyl-functionalized ionic liquids could be used to:

Modify Electrode Surfaces: An ionic liquid layer on an electrode surface can enhance the electrocatalytic activity for specific reactions. This concept, known as a "Solid Catalyst with Ionic Liquid Layer (SCILL)", has been shown to improve the performance of electrocatalysts. sciengine.com The functional groups of the IL can interact with reactants and intermediates, favorably altering reaction pathways.

Act as Reaction Media: As solvent-free electrolytes, ionic liquids provide a stable medium for electrochemical reactions, particularly for processes where water is reactive or has a limited potential window. daneshyari.com Their ability to dissolve a wide range of reactants, including gases like CO2, is also beneficial for various electrocatalytic reduction and oxidation reactions. daneshyari.comnih.gov For instance, the electrochemical oxidation of urea itself is a significant area of research for applications in fuel cells and wastewater treatment. mdpi.comresearchgate.netnih.gov

The unique properties of ionic liquids derived from or containing the dihydroxypropyl moiety could thus be harnessed to design advanced electrocatalytic systems with improved efficiency and stability.

Investigations in Chemical Biology and Biochemical Systems Non Clinical Focus

Development as Chemical Probes and Tools for Biological ResearchThe development and application of "Urea, (2,3-dihydroxypropyl)-" as a chemical probe or tool for biological research have not been reported. While urea (B33335) itself is used as a chemical tool to study protein unfolding, this is a distinct application from the compound itself being a designed probe.

Due to the absence of specific research on "Urea, (2,3-dihydroxypropyl)-" in these areas, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested structure.

Fluorescent or Affinity Tags for Biomolecule Labeling and Detection

The modification of biomolecules with fluorescent or affinity tags is a cornerstone of modern biochemical research, enabling the visualization, tracking, and purification of proteins and other macromolecules. While a wide array of chemical entities are employed for these purposes, specific data on the application of Urea, (2,3-dihydroxypropyl)- as a fluorescent or affinity tag is not extensively documented in publicly available research.

Fluorescent labeling typically involves the covalent attachment of a fluorophore to a target biomolecule. The ideal fluorescent tag is small, photostable, and minimally perturbing to the biomolecule's function. Similarly, affinity tags are small peptides or molecules that bind with high affinity to a specific ligand, facilitating purification from complex mixtures. Common affinity tags include the polyhistidine-tag, which binds to immobilized metal ions, and biotin, which has a strong affinity for streptavidin.

The potential for Urea, (2,3-dihydroxypropyl)- to serve as a scaffold for such tags would depend on its chemical reactivity and the ability to link it to both a biomolecule and a reporter group (like a fluorophore) or an affinity partner. The dihydroxypropyl group offers potential sites for chemical modification. However, without specific studies demonstrating its use in this context, its efficacy and advantages over existing tagging systems remain theoretical.

Table 1: Comparison of General Characteristics of Tagging Systems

Tag TypePrinciple of ActionCommon ExamplesPotential Role of (2,3-dihydroxypropyl)-urea
Fluorescent Tag Covalent attachment of a molecule that emits light upon excitation.Fluorescein, Rhodamine, Green Fluorescent Protein (GFP)Could potentially be derivatized to carry a fluorophore.
Affinity Tag High-affinity non-covalent binding to a specific matrix.Polyhistidine-tag (His-tag), Biotin, Strep-tagCould be part of a larger structure designed for specific binding interactions.

Substrates for Enzyme Activity Assays [15 (urea carboxylase)]

Enzyme activity assays are crucial for studying enzyme kinetics and inhibition. These assays often rely on substrates that are converted into a product that can be easily detected. Urea carboxylase is an enzyme that catalyzes the ATP-dependent carboxylation of urea to form urea-1-carboxylate (allophanate). wikipedia.org This is the first step in the urea amidolyase pathway, which allows organisms like yeast and certain bacteria to utilize urea as a nitrogen source. nih.govnih.gov

The natural substrate for urea carboxylase is urea. wikipedia.org For Urea, (2,3-dihydroxypropyl)- to serve as a substrate for this enzyme, its structure would need to be sufficiently similar to urea to bind to the active site and undergo the carboxylation reaction. The presence of the 2,3-dihydroxypropyl group would significantly alter the size and polarity of the molecule compared to urea.

Currently, there is no specific research data available that demonstrates or characterizes Urea, (2,3-dihydroxypropyl)- as a substrate for urea carboxylase. Such a study would involve incubating the enzyme with the compound and monitoring for the consumption of ATP and the formation of a carboxylated product. The kinetic parameters (K_m and k_cat) would need to be determined and compared to those of the natural substrate, urea.

Table 2: Substrate Specificity in Enzyme Assays

EnzymeNatural SubstratePotential Alternative SubstrateKey Considerations for Substrate Activity
Urea Carboxylase UreaUrea, (2,3-dihydroxypropyl)- - Steric hindrance from the dihydroxypropyl group in the active site.- Altered electronic properties of the urea moiety.- Potential for the dihydroxypropyl group to interfere with biotin-mediated carboxylation.

Exploration in Model Biochemical Transformations (In Vitro) [21 (urea cycle enzymes), 15]

The urea cycle is a critical metabolic pathway in mammals for the detoxification of ammonia (B1221849) and the synthesis of urea. nih.govwikipedia.org This cycle involves a series of enzymatic reactions primarily occurring in the liver. news-medical.net The key enzymes in the urea cycle include Carbamoyl Phosphate Synthetase I, Ornithine Transcarbamoylase, Argininosuccinate Synthetase, Argininosuccinate Lyase, and Arginase. news-medical.netnews-medical.net

The substrates for these enzymes are specific intermediates of the cycle, such as ornithine, citrulline, and arginine. nih.gov The introduction of an exogenous compound like Urea, (2,3-dihydroxypropyl)- into an in vitro system containing urea cycle enzymes would be to investigate its potential as an inhibitor or an alternative substrate for any of the cycle's enzymes.

Given its structural difference from the natural intermediates of the urea cycle, it is unlikely that Urea, (2,3-dihydroxypropyl)- would act as a direct substrate. However, its potential to act as an inhibitor could be explored. For example, it could be tested for its ability to inhibit Arginase, the enzyme that hydrolyzes arginine to produce urea and ornithine. This would involve measuring the activity of Arginase in the presence and absence of Urea, (2,3-dihydroxypropyl)- .

To date, there are no published studies that have investigated the interaction of Urea, (2,3-dihydroxypropyl)- with urea cycle enzymes in vitro. Such research would be necessary to determine if this compound has any effect on this vital metabolic pathway.

Table 3: Enzymes of the Urea Cycle and Their Natural Substrates

EnzymeNatural Substrate(s)Product(s)
Carbamoyl Phosphate Synthetase INH_4^+, HCO_3^-, 2ATPCarbamoyl phosphate, 2ADP, P_i
Ornithine TranscarbamoylaseCarbamoyl phosphate, OrnithineCitrulline, P_i
Argininosuccinate SynthetaseCitrulline, Aspartate, ATPArgininosuccinate, AMP, PP_i
Argininosuccinate LyaseArgininosuccinateArginine, Fumarate
ArginaseArginine, H_2OUrea, Ornithine

Environmental Fate and Applied Environmental Chemistry

Biodegradation and Abiotic Degradation Pathways in Environmental Matrices

The degradation of the 2,3-dihydroxypropyl side chain could potentially proceed through oxidation of the hydroxyl groups, followed by cleavage of the carbon-carbon bonds. Abiotic degradation mechanisms, such as hydrolysis or photolysis, may also contribute to its transformation in the environment, but the rates and pathways of these processes for this specific molecule have not been documented.

Transformation Products and Environmental Metabolites

There is no specific information available in the scientific literature identifying the transformation products or environmental metabolites of (2,3-dihydroxypropyl)urea. Based on its chemical structure, potential transformation products could arise from the enzymatic or abiotic degradation pathways mentioned above.

Hypothetical Transformation Products of (2,3-dihydroxypropyl)urea

Potential Pathway Possible Transformation Products
Urease-mediated hydrolysis 3-amino-1,2-propanediol (B146019), Ammonia (B1221849), Carbon Dioxide
Oxidation of dihydroxypropyl chain Carboxylic acid derivatives, Aldehyde or ketone intermediates

It is important to note that this table is based on general chemical principles and not on experimental data for this specific compound.

Role in Biogeochemical Cycling of Carbon and Nitrogen (non-fertilizer context)

The role of (2,3-dihydroxypropyl)urea in the biogeochemical cycling of carbon and nitrogen has not been specifically investigated. While urea (B33335) is a significant component of the global nitrogen cycle, the influence of the 2,3-dihydroxypropyl substitution on its participation in these cycles is unknown. mpg.demdpi.com The microbial breakdown of this compound would release carbon and nitrogen, making them available for other organisms. However, the rate and significance of this contribution compared to other organic matter sources are yet to be determined. The urea cycle is a critical metabolic pathway in many organisms for nitrogen metabolism. mpg.de

Potential in Environmental Remediation Technologies (e.g., adsorbent for specific pollutants)

There is no direct research on the application of (2,3-dihydroxypropyl)urea in environmental remediation technologies. However, the presence of hydroxyl and amide functional groups suggests that it could potentially act as an adsorbent for certain pollutants in water or soil. These functional groups can participate in hydrogen bonding and other intermolecular interactions, which are crucial for adsorption processes. For instance, urea and its derivatives have been used to modify adsorbents to enhance the removal of pollutants like dioxins and for CO2 capture. nih.govaaqr.org The dihydroxypropyl group could potentially enhance the adsorption capacity for polar pollutants. Further research is needed to explore this potential application.

Future Research Directions and Emerging Paradigms

Design and Synthesis of Advanced Multi-functional Derivatives

The synthesis of "Urea, (2,3-dihydroxypropyl)-" serves as a foundational step toward a vast library of advanced, multi-functional derivatives. Standard synthetic methodologies for producing unsymmetrical ureas, such as the reaction of an amine with an isocyanate, provide a reliable route to the core structure. wikipedia.org Specifically, the synthesis could involve the reaction of 3-amino-1,2-propanediol (B146019) with an appropriate isocyanate precursor. More advanced, one-pot procedures starting from protected amines can also be adapted to generate the core molecule and its derivatives with high efficiency. acs.org

Future research will likely focus on modifying the (2,3-dihydroxypropyl) moiety or the unsubstituted nitrogen of the urea (B33335) group to impart specific functionalities. The two hydroxyl groups are prime targets for esterification or etherification, allowing for the attachment of a wide range of functional groups. These could include hydrophobic chains to create amphiphilic molecules, photo-responsive units like azobenzenes for light-controllable materials, or bioactive molecules for targeted biological applications. researchgate.netnih.gov The synthesis of such derivatives often involves mild reaction conditions to preserve the integrity of the urea functional group. nih.govresearchgate.net

Functional GroupPotential Synthetic StrategyResulting Property/Function
Long Alkyl ChainsEsterification of hydroxyl groups with fatty acyl chloridesAmphiphilicity, self-assembly into micelles or vesicles
Poly(ethylene glycol) (PEG)Etherification (Williamson ether synthesis)Increased water solubility, biocompatibility, protein resistance
Azobenzene MoietyAttachment via an ester or ether linkagePhoto-switchable properties for smart materials
Benzoic AcidFunctionalization of the urea nitrogenDual hydrogen bonding and acidic catalytic sites nih.gov
NorborneneReaction with norbornene isocyanatePolymerizable unit for Ring-Opening Metathesis Polymerization (ROMP) nih.govresearchgate.net

The development of these derivatives transforms "Urea, (2,3-dihydroxypropyl)-" from a simple molecule into a versatile building block for creating materials and probes with tailored functions.

Integration with Supramolecular Chemistry for Self-Assembled Systems

The urea functional group is a cornerstone of supramolecular chemistry due to its ability to form strong, directional hydrogen bonds. mdpi.comaalto.fi The N-H protons act as hydrogen bond donors, while the carbonyl oxygen is an acceptor, leading to the formation of well-defined, self-assembled structures like tapes, helices, or sheets. aalto.fi The presence of the (2,3-dihydroxypropyl) group adds another dimension to this self-assembly behavior. The two hydroxyl groups introduce additional hydrogen bond donor and acceptor sites, potentially leading to more complex and robust three-dimensional networks.

This dual-functionality—a urea core for primary self-assembly and hydroxyl groups for secondary interactions—makes "(2,3-dihydroxypropyl)urea" an excellent candidate for creating low-molecular-weight gelators (LMWGs). nih.gov These molecules can self-assemble in solvents to form fibrous networks that immobilize the solvent, creating a supramolecular gel. nih.gov The properties of these gels could be tuned by modifying the molecule or by introducing specific anions that interact with the urea motif, thereby altering the assembly process. rsc.org

Molecular MoietyHydrogen Bond DonorsHydrogen Bond AcceptorsPotential Role in Self-Assembly
Urea2 (N-H)1 (C=O)Primary driving force for 1D chain formation
2,3-dihydroxypropyl2 (O-H)2 (-O-)Inter-chain cross-linking, enhanced solvent interaction, increased network complexity

Furthermore, by attaching polymerizable groups, these derivatives can act as monomers for the creation of supramolecular polymers. mdpi.com These materials combine the reversible nature of non-covalent bonds with the mechanical properties of polymers, leading to applications in areas such as self-healing materials and stimuli-responsive devices. mdpi.comaalto.fi

Application in Microfluidic and Lab-on-a-Chip Systems

Microfluidic and lab-on-a-chip technologies miniaturize and integrate laboratory functions onto a single chip, offering advantages in speed, sample consumption, and control. mdpi.com While direct applications of "(2,3-dihydroxypropyl)urea" are still emerging, its properties and those of its derivatives make it a promising candidate for several roles within these systems.

One key area is the development of biocompatible hydrogels for 3D cell culture on-chip. The self-assembling properties discussed previously could be harnessed to form gels directly within microfluidic channels, encapsulating cells in a hydrated, porous environment that mimics the natural extracellular matrix. The hydrophilic and non-toxic nature of the dihydroxypropyl group would be highly beneficial for maintaining cell viability.

Another potential application is in the area of on-chip purification. Microfluidic devices have been designed to remove urea from biological samples using metal ions with an affinity for the compound. researchgate.net Functionalized derivatives of "(2,3-dihydroxypropyl)urea" could be immobilized onto the surface of microchannels to act as affinity capture agents for specific analytes, leveraging the well-defined hydrogen bonding capabilities of the urea moiety.

Potential Microfluidic ApplicationUnderlying PrincipleKey Feature of (2,3-dihydroxypropyl)urea Derivative
3D Cell Culture HydrogelsIn-situ supramolecular gelationBiocompatibility, hydrophilicity, self-assembly
Affinity SeparationImmobilization on channel surfaces for selective captureSpecific hydrogen bonding capabilities of the urea core
On-chip SynthesisUse as a reagent or building block in continuous flow reactorsHigh reactivity and functionalizability
Sensing PlatformsFunctionalization with chromophores/fluorophores for analyte detectionAbility to bind specific anions or molecules, inducing a signal change

The integration of such functional materials into microfluidic devices represents a significant step toward creating more sophisticated and powerful tools for biological research and diagnostics.

Cross-disciplinary Research at the Interface of Materials Science, Chemical Biology, and Computational Chemistry

The future of "(2,3-dihydroxypropyl)urea" research lies at the intersection of multiple scientific fields. This cross-disciplinary approach is essential to fully unlock the potential of this versatile molecule.

Materials Science: In materials science, the focus is on leveraging the self-assembly properties to create novel "smart" materials. Supramolecular adhesive materials (SAMs) based on urea-assembly are an active area of research, prized for their self-healing and reversible properties. aalto.fi Derivatives of "(2,3-dihydroxypropyl)urea" could be designed to enhance these properties, with the hydroxyl groups providing additional interactions to improve adhesion and mechanical strength.

Chemical Biology: In chemical biology, the urea scaffold is a well-established pharmacophore found in numerous drugs. The "(2,3-dihydroxypropyl)urea" core could serve as a starting point for designing new enzyme inhibitors or molecular probes. The dihydroxypropyl group mimics the structure of glycerol, suggesting that these molecules could interact with enzymes in metabolic pathways. Attaching heterocyclic groups to the urea core is a known strategy for creating compounds that can bind metals or be modified by pH, making them useful as sensors or catalysts. mdpi.com

Computational Chemistry: Computational methods are indispensable for accelerating the design and understanding of new derivatives. nih.gov Quantum chemical calculations can predict the strength of hydrogen bonds and the stability of different self-assembled structures. Molecular dynamics simulations can model the behavior of these molecules in solution or their interaction with biological targets like proteins. rsc.orgrsc.org These computational studies can guide synthetic efforts by identifying the most promising candidates for specific applications, saving significant time and resources. nih.govrsc.org For instance, computational approaches have been used to evaluate urea derivatives as potential HIV-1 protease inhibitors and to understand the mechanisms of urea oxidation on catalytic surfaces. researchgate.netrsc.org

DisciplineResearch FocusExample Application
Materials ScienceSupramolecular polymers and gelsSelf-healing adhesives, stimuli-responsive coatings
Chemical BiologyDesign of bioactive moleculesEnzyme inhibitors, anion sensors, drug delivery vehicles
Computational ChemistryModeling and prediction of molecular propertiesGuiding synthesis of new derivatives, predicting binding affinities

The synergy between these disciplines will drive innovation, transforming a simple chemical compound into a platform for advanced technologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing urea derivatives like (2,3-dihydroxypropyl)-urea?

  • Methodological Answer : The compound is typically synthesized via solvent-mediated reactions. For example, in iodinated contrast agent production, a C1-C5 monoalkylether of a C3-C10 alkylene-glycol solvent is used to optimize reaction efficiency and purity . Alternative methods include microwave-assisted esterification (e.g., solvent-free synthesis of structurally similar dihydroxypropyl esters) . Key steps involve selecting solvents with high polarity to stabilize intermediates and monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.

Q. How can researchers confirm the structural identity of (2,3-dihydroxypropyl)-urea derivatives?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., hydroxypropyl groups appear as multiplet signals between δ 3.4–4.2 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., ESI-MS for urea-linked compounds) .
  • FTIR : Validate functional groups (e.g., urea carbonyl stretch near 1640–1680 cm⁻¹) . Cross-reference data with published spectra in databases like PubChem or Reaxys.

Q. What are the key applications of (2,3-dihydroxypropyl)-urea in biomedical research?

  • Methodological Answer : The compound is a precursor in iodinated contrast agents (e.g., iohexol and iosimenol), where its dihydroxypropyl groups enhance water solubility and biocompatibility . It is also used in polymer coatings for medical devices, leveraging its ability to form hydrogen bonds with biological membranes . For application studies, evaluate cytotoxicity via MTT assays and solubility profiles using shake-flask methods.

Advanced Research Questions

Q. How can experimental design address contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions often arise from impurities or tautomeric forms. To resolve this:

  • Reproducibility Checks : Repeat synthesis under controlled conditions (e.g., inert atmosphere) .
  • Multi-Technique Validation : Combine XRD for crystallinity data with dynamic light scattering (DLS) to detect aggregates .
  • Computational Modeling : Use DFT calculations to predict NMR/IR spectra and compare with experimental results .

Q. What methodologies are recommended to study the metabolic interactions of (2,3-dihydroxypropyl)-urea derivatives?

  • Methodological Answer : For metabolic pathway analysis:

  • Isotopic Labeling : Track metabolites using ¹⁴C-labeled compounds in rodent models .
  • LC-MS/MS : Identify conjugates like S-(2,3-dihydroxypropyl)cysteine in urine or plasma .
  • Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms to assess drug interaction risks .

Q. How can researchers optimize the stability of (2,3-dihydroxypropyl)-urea in aqueous formulations?

  • Methodological Answer : Stability challenges include hydrolysis of urea bonds. Mitigation strategies:

  • pH Control : Maintain formulations at pH 6–8 to minimize base-catalyzed degradation .
  • Lyophilization : Improve shelf life by removing water and storing under nitrogen .
  • Excipient Screening : Use cyclodextrins or PEG to encapsulate the compound and reduce hydrolysis .

Q. What advanced techniques are used to analyze the compound’s role in polymer networks?

  • Methodological Answer : For polymer applications:

  • DSC/TGA : Measure glass transition temperatures (Tg) and thermal degradation profiles .
  • Rheometry : Assess cross-linking density via viscoelastic behavior studies .
  • XPS : Surface analysis to confirm covalent incorporation into polymer matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.